4-Bromo-5-chloro-2-fluorobenzoyl chloride
Description
4-Bromo-5-chloro-2-fluorobenzoyl chloride (CAS: Not explicitly provided; inferred from ) is a halogenated benzoyl chloride derivative featuring bromine, chlorine, and fluorine substituents at positions 4, 5, and 2, respectively, on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive acyl chloride group (-COCl) enables facile nucleophilic substitution, making it valuable for forming amides, esters, and other derivatives .
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)3(7(10)12)1-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARATBJPSXDDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chloro-2-fluorobenzoic Acid
- Starting from 4-chloro-2-fluorobenzoic acid , the bromination is conducted to selectively introduce a bromine atom at the 5-position.
- This bromination is typically performed using bromine in the presence of nitric acid and silver nitrate as a catalyst in glacial acetic acid solvent.
- The reaction is controlled under ice bath conditions during silver nitrate addition, followed by stirring at ambient temperature.
- This step yields 5-bromo-4-chloro-2-fluorobenzoic acid with a high yield (~85%) and good regioselectivity, avoiding isomeric byproducts.
Conversion to this compound
- The brominated benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) .
- The reaction is typically performed under a nitrogen atmosphere at elevated temperatures (~80 °C) to facilitate the chlorination.
- Excess thionyl chloride is removed by distillation under reduced pressure after completion.
- This step produces This compound with excellent efficiency and purity.
Reaction Conditions and Catalysts
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br₂, HNO₃, AgNO₃ | Ice bath during AgNO₃ addition; then ambient temperature stirring | ~85 | High regioselectivity; avoids isomers |
| Benzoyl Chloride Formation | Thionyl chloride (SOCl₂) | Nitrogen atmosphere, 80 °C, reflux | >90 | Excess SOCl₂ removed by distillation |
Additional Synthetic Insights
- The bromination step is crucial for regioselectivity. The use of silver nitrate as a catalyst in acidic medium promotes selective bromination at the 5-position without affecting the fluorine and chlorine substituents at the 2- and 4-positions, respectively.
- The conversion of benzoic acid to benzoyl chloride with thionyl chloride is a classical and widely used method, favored for its high yields and straightforward workup.
- The benzoyl chloride intermediate is reactive and can be further used in acylation reactions or converted into other derivatives such as benzamides or ketones.
Comparative Analysis with Related Compounds
Research Findings and Practical Considerations
- The described bromination and chlorination sequence is efficient and scalable, suitable for industrial production due to high yields and minimal side products.
- The use of thionyl chloride without solvents and catalysis by dimethylformamide (DMF) has been shown to improve reaction rates and yields in related benzoyl chloride preparations.
- Purification typically involves removal of excess reagents by distillation and washing with aqueous solutions to remove inorganic residues.
- The final benzoyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-Bromo-5-chloro-2-fluorobenzoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity, stability, and applications of halogenated benzoyl chlorides are heavily influenced by the type, number, and position of substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in intermediates like those described in enhances electrophilicity, but in this compound, the combined electron-withdrawing effects of Br, Cl, and F increase the reactivity of the acyl chloride group compared to less-halogenated analogs .
Biological Activity
4-Bromo-5-chloro-2-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity, synthesis, and applications of this compound based on diverse research findings.
The chemical structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClF |
| Molecular Weight | 237.452 g/mol |
| CAS Number | 151982-51-3 |
| Melting Point | 24°C to 25°C |
| Boiling Point | 86°C to 88°C (15 mmHg) |
| IUPAC Name | This compound |
Biological Activity
Research has indicated that halogenated benzoyl chlorides, including this compound, exhibit various biological activities. These activities are largely attributed to their ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of halogenated compounds. For instance, derivatives of benzoyl chlorides have shown effectiveness against a range of bacterial strains. The presence of halogens can enhance lipophilicity and facilitate membrane penetration, leading to increased antimicrobial potency.
Cytotoxicity and Anticancer Activity
There is growing interest in the cytotoxic effects of halogenated compounds in cancer therapy. A study demonstrated that certain benzoyl chloride derivatives could induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and disruption of mitochondrial function. While specific data on this compound is limited, similar compounds have shown promising results in preclinical models.
Case Studies
-
Synthesis and Structure-Activity Relationship (SAR)
- A study focused on the synthesis of various halogenated benzoyl chlorides and their structure-activity relationships revealed that modifications at specific positions significantly influenced biological activity. The introduction of bromine and chlorine was found to enhance antagonistic activity against certain receptors involved in pain sensation, suggesting potential applications in pain management therapies .
- Genetic Toxicology
Research Findings
Recent research highlights the following findings regarding the biological activity of halogenated benzoyl chlorides:
- Mechanisms of Action : Halogenated compounds often exert their effects through enzyme inhibition or receptor modulation. For example, certain derivatives have been shown to inhibit P2X3 receptors, which are implicated in nociceptive signaling pathways .
- Pharmacokinetics : The metabolic stability and solubility profiles of these compounds are crucial for their therapeutic efficacy. Studies suggest that specific substitutions can enhance pharmacokinetic properties, leading to better bioavailability .
Q & A
Basic: What are the standard synthetic routes for 4-bromo-5-chloro-2-fluorobenzoyl chloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically begins with halogenated benzoic acid precursors. A common route involves reacting 4-bromo-5-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours . Key considerations include:
- Purification: Distillation under reduced pressure (e.g., 0.5–1 mmHg) removes excess SOCl₂.
- Yield Optimization: Moisture-free environments prevent hydrolysis, and catalytic dimethylformamide (DMF, 0.1–0.5 mol%) accelerates the reaction .
- Monitoring: Gas chromatography (GC) or mass spectrometry (MS) verifies intermediate conversion .
Table 1: Reaction Conditions Comparison
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid Activation | SOCl₂, DMF (cat.) | 70–80°C | 6 hr | 85–90% |
| Purification | Vacuum Distillation | 50°C (0.5 mmHg) | – | 95% Purity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 19F NMR: Identifies fluorine environments (δ ≈ -110 to -120 ppm for ortho-F) .
- 13C NMR: Distinguishes carbonyl carbon (δ ≈ 165–170 ppm) and halogen-substituted aromatic carbons .
- Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 293.84 (calculated for C₇H₂BrCl₂FO) confirms molecular weight .
- Elemental Analysis: Validates Br, Cl, and F content (e.g., Br: ~27.2%, Cl: ~24.1%) .
Note: X-ray crystallography (using SHELX ) resolves ambiguities in substituent positions but requires high-purity crystals.
Advanced: How do the halogen substituents influence reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
The ortho-fluorine and para-chloro/bromo groups create a sterically hindered and electron-deficient aromatic ring:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature activates the carbonyl toward nucleophiles (e.g., amines, alcohols) but slows acylation due to steric hindrance .
- Steric Effects: The bulky bromine at position 5 reduces accessibility to the carbonyl, favoring low-temperature reactions (-20°C) with strong nucleophiles (e.g., Grignard reagents) .
- Competing Reactions: Bromine may participate in Ullmann coupling under basic conditions, requiring inert atmospheres (N₂/Ar) .
Table 2: Substituent Effects on Reactivity
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2 | F | -I (strong) | Moderate |
| 4 | Cl | -I | Low |
| 5 | Br | -I | High |
Advanced: How can crystallographic data contradictions be resolved using refinement software like SHELX?
Methodological Answer:
Discrepancies in X-ray data (e.g., disordered halogen positions) are addressed via:
- Dual Refinement: SHELXL allows split-site modeling for disordered atoms.
- Restraints: Apply geometric restraints (e.g., bond lengths, angles) to Br/Cl atoms to prevent overfitting .
- Validation Tools: Check R-factor convergence (R1 < 0.05) and residual electron density maps .
Case Study: A 2023 study resolved Br/Cl positional ambiguity in a similar compound by comparing SHELX-refined structures with DFT-optimized geometries .
Advanced: What computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models hydrolysis pathways. For example, B3LYP/6-31G* predicts rapid hydrolysis at pH > 8 due to nucleophilic attack on the carbonyl .
- pKa Estimation: Tools like ACD/Labs predict the carbonyl’s electrophilicity (pKa ≈ -2.5), correlating with instability in aqueous bases .
- MD Simulations: GROMACS assesses aggregation tendencies in solvents (e.g., THF stabilizes via π-π stacking) .
Recommendation: Store the compound under anhydrous conditions (0–4°C) with molecular sieves to prevent degradation .
Advanced: How to analyze conflicting spectroscopic data in reaction byproduct identification?
Methodological Answer:
- Multi-Technique Correlation: Combine LC-MS (for molecular weight) with 2D NMR (COSY, HSQC) to assign byproduct structures .
- Isotopic Labeling: Use 18O-labeled H₂O to trace hydrolysis byproducts via MS .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) to identify intermediates .
Example: A 2024 study identified a dimeric side product (via [M+Na]+ at m/z 621.1) using HRMS and resolved its structure via NOESY .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
